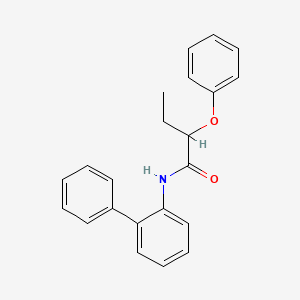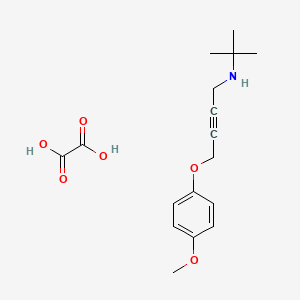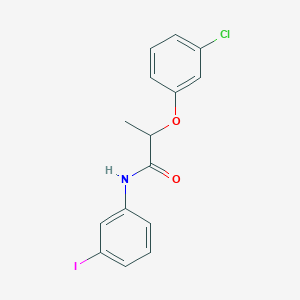![molecular formula C20H29NO5 B4074247 N-allyl-N-[2-(4-sec-butylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074247.png)
N-allyl-N-[2-(4-sec-butylphenoxy)ethyl]-2-propen-1-amine oxalate
Übersicht
Beschreibung
N-allyl-N-[2-(4-sec-butylphenoxy)ethyl]-2-propen-1-amine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ABPE and is a member of the family of allylamine derivatives. ABPE has been found to have a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Wirkmechanismus
The exact mechanism of action of ABPE is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. Specifically, ABPE has been found to inhibit the activity of lysine-specific demethylase 1 (LSD1), which is an enzyme that is overexpressed in many types of cancer cells. By inhibiting LSD1, ABPE is able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, ABPE has been found to have a wide range of biochemical and physiological effects. For example, ABPE has been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of a variety of other diseases. Additionally, ABPE has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ABPE in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, ABPE is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using ABPE is that it can be toxic at high concentrations, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on ABPE. One area of research that is particularly promising is the development of new cancer therapies based on ABPE. Additionally, further research is needed to fully understand the mechanism of action of ABPE and to identify other potential applications for this compound. Finally, additional studies are needed to determine the safety and toxicity of ABPE at different concentrations, which will be important for the development of new therapies based on this compound.
Wissenschaftliche Forschungsanwendungen
ABPE has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. ABPE has been found to have potent anti-tumor activity in a variety of cancer cell lines, making it a potential candidate for the development of new cancer therapies. Additionally, ABPE has been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of a variety of other diseases.
Eigenschaften
IUPAC Name |
N-[2-(4-butan-2-ylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO.C2H2O4/c1-5-12-19(13-6-2)14-15-20-18-10-8-17(9-11-18)16(4)7-3;3-1(4)2(5)6/h5-6,8-11,16H,1-2,7,12-15H2,3-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXNJSUKCHLNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3,4-dichlorophenoxy)butyl]azepane oxalate](/img/structure/B4074174.png)
![N-[4-(acetylamino)phenyl]-3-(2-chloro-4-nitrophenoxy)benzamide](/img/structure/B4074177.png)
![ethyl 4-({5-nitro-2-[(1-piperidinylacetyl)amino]benzoyl}amino)benzoate](/img/structure/B4074181.png)

![ethyl (2-{[2-(4-nitrophenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4074199.png)

![1-[4-(4-isopropylphenoxy)butyl]piperazine oxalate](/img/structure/B4074214.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4074215.png)
![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4074230.png)
![1-[4-(4-ethoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4074238.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074248.png)
![N-(3-methoxyphenyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074256.png)
![N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4074266.png)
